
3-Hydroxy-1,5-pentanedioic--d5 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for 3-Hydroxy-1,5-pentanedioic-d5 Acid involves the conversion of a starting material into the desired product through a series of chemical reactions. The starting materials include D-Glucono-1,5-lactone-d5, Sodium hydroxide, Hydrogen peroxide, and Water. The reaction steps are as follows:
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-1,5-pentanedioic–d5 Acid is C5H8O5. Its linear formula is HOOCCD2CD(OH)CD2COOH . The molecular weight is 153.14 .
Chemical Reactions Analysis
3-Hydroxy-1,5-pentanedioic–d5 Acid is a precursor of fatty acids and is metabolized in the body to form fatty acids.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Metabolic Engineering for Biochemical Production
Research demonstrates the potential of metabolic engineering in Escherichia coli for the de novo production of 1,5-Pentanediol (1,5-PDO), a chemical closely related to 3-Hydroxy-1,5-pentanedioic acid. By constructing a non-natural pathway, scientists aim to produce 1,5-PDO from glucose, expanding the possibilities for synthesizing value-added chemicals from renewable resources (Xuecong Cen et al., 2020).
Synthetic Chemistry Advances
The compound's derivatives have been synthesized through innovative routes, including an efficient synthesis of (2S,3S)-3-hydroxypipecolic acid starting from 1,5-pentanediol. This showcases the compound's role in producing complex molecules with high enantiomeric excess, important for pharmaceutical applications (B. Ahuja & A. Sudalai, 2015).
Environmental Applications
The study of the oxidation kinetics of 3-carboxy-3-hydroxy pentanedioic acid (a structure similar to the targeted compound) in buffered mediums reveals insights into environmental degradation processes. Understanding these kinetics is crucial for assessing the environmental fate of such compounds (V. Sumithra et al., 2010).
Catalytic Transformations for Renewable Chemicals
Research into the selective hydrogenation of levulinic acid to 1,4-pentanediol using bimetallic catalysts underscores the role of such compounds in producing renewable chemicals. This work highlights the importance of catalyst design in achieving high selectivity and efficiency in chemical transformations (T. Mizugaki et al., 2015).
Material Science and Polymer Chemistry
Studies on the transport properties of carboxylic acid-based polyurethane membranes explore how derivatives of 3-Hydroxy-1,5-pentanedioic acid interact with various substances. This research has implications for developing new materials with specific permeation characteristics for industrial applications (K. Manjula & Siddaramaiah, 2010).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1219805-72-7 |
|---|---|
Produktname |
3-Hydroxy-1,5-pentanedioic--d5 Acid |
Molekularformel |
C5H8O5 |
Molekulargewicht |
153.145 |
IUPAC-Name |
2,2,3,4,4-pentadeuterio-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1D2,2D2,3D |
InChI-Schlüssel |
ZQHYXNSQOIDNTL-UXXIZXEISA-N |
SMILES |
C(C(CC(=O)O)O)C(=O)O |
Synonyme |
3-Hydroxy-1,5-pentanedioic--d5 Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



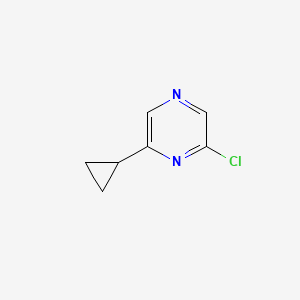
![4-(2,3-Dihydrospiro[indene-1,2'-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)
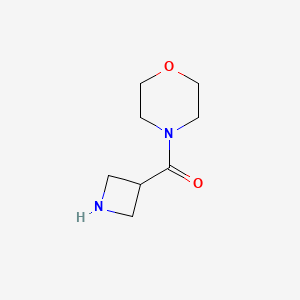
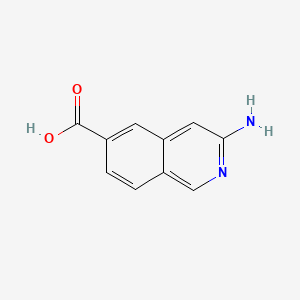
![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)
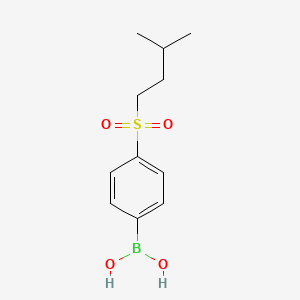
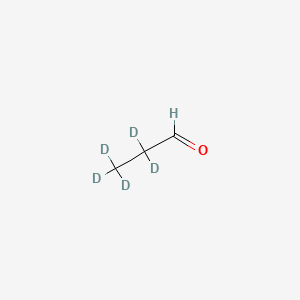

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)
![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)